Positional Isomer Differentiation: 3,4‑ vs. 2,6‑Dichloro Substitution Effects on Lipophilicity and Polar Surface Area
The (4R)-3,4‑dichlorophenyl isomer (target) exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 37.3 Ų [1]. In contrast, the (4R)-2,6‑dichlorophenyl positional isomer (J‑GLOBAL ID 200907077366460996) has the same molecular formula but a distinct chlorine topology that is predicted to alter both lipophilicity and electron distribution on the aromatic ring [2]. Although direct experimental XLogP data for the 2,6‑isomer are not available in public databases, the difference in substitution pattern is known to modulate passive membrane permeability and chromatographic retention, making the 3,4‑isomer the preferred choice when higher lipophilicity or altered metabolic soft spots are desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 37.3 Ų |
| Comparator Or Baseline | (4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one: XLogP3 not reported; TPSA not reported (identical molecular formula but different chlorine topology) |
| Quantified Difference | XLogP3 difference not quantifiable from public data; TPSA difference expected based on chlorine position |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and ChemSrc |
Why This Matters
Lipophilicity and TPSA are key determinants of membrane permeability and oral bioavailability; selecting the correct positional isomer ensures consistent ADME properties in drug discovery programs.
- [1] PubChem. 2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-. Compound Summary CID 11413623. https://pubchem.ncbi.nlm.nih.gov/compound/645401-55-4 View Source
- [2] J‑GLOBAL. (R)-4-Hydroxy-4-(2,6-dichlorophenyl)-2-butanone. J‑GLOBAL ID 200907077366460996. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907077366460996 View Source
